molecular formula C14H12N4O14 B14917065 2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid

2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid

Cat. No.: B14917065
M. Wt: 460.26 g/mol
InChI Key: RPZWFYAHYBLJFU-UHFFFAOYSA-N
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Description

2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid is a complex organic compound known for its unique structure and properties This compound features a highly symmetrical adamantane core, which is a diamondoid structure, substituted with nitro and nitroso groups, as well as carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid typically involves multi-step organic reactions. One common approach is the nitration of adamantane derivatives, followed by nitrosation and carboxylation reactions. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, as well as controlled temperatures to ensure selective substitution at the desired positions on the adamantane core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines, respectively.

Common Reagents and Conditions

  • **Oxid

Properties

Molecular Formula

C14H12N4O14

Molecular Weight

460.26 g/mol

IUPAC Name

2,6-dinitro-2,6-dinitrosoadamantane-1,3,5,7-tetracarboxylic acid

InChI

InChI=1S/C14H12N4O14/c19-5(20)9-1-10(6(21)22)3-12(8(25)26,13(9,15-27)17(29)30)4-11(2-9,7(23)24)14(10,16-28)18(31)32/h1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

RPZWFYAHYBLJFU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC3(CC(C2(N=O)[N+](=O)[O-])(CC1(C3(N=O)[N+](=O)[O-])C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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